molecular formula C20H17FN4O2S B10995438 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B10995438
M. Wt: 396.4 g/mol
InChI Key: PWLOIBOBOFNGPR-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound that features a combination of indole, pyridazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyridazine intermediates, followed by their coupling and subsequent functionalization.

    Indole Intermediate Synthesis: The indole intermediate can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyridazine Intermediate Synthesis: The pyridazine intermediate is often prepared via the reaction of hydrazine with a 1,4-diketone, followed by cyclization.

    Coupling Reaction: The indole and pyridazine intermediates are coupled using a suitable linker, such as an ethyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the indole, pyridazine, or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under conditions such as acidic or basic environments, often with the aid of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and sulfonates.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

    Biology: It serves as a tool for studying biological processes, particularly those involving indole and pyridazine derivatives.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole and pyridazine moieties are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
  • N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide is unique due to the presence of the fluorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.

Properties

Molecular Formula

C20H17FN4O2S

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C20H17FN4O2S/c21-14-3-4-16-15(10-14)13(11-23-16)7-8-22-19(26)12-25-20(27)6-5-17(24-25)18-2-1-9-28-18/h1-6,9-11,23H,7-8,12H2,(H,22,26)

InChI Key

PWLOIBOBOFNGPR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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